molecular formula C13H13NO7 B2894722 (2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid CAS No. 893764-59-5

(2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid

Cat. No.: B2894722
CAS No.: 893764-59-5
M. Wt: 295.247
InChI Key: BHXLLSVOHJUCBH-GQCTYLIASA-N
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Description

(2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid (CAS: 893764-59-5) is a substituted cinnamic acid derivative with a molecular formula of C₁₄H₁₃NO₇ and a molecular weight of 295.25 g/mol . Its structure features a nitro group at the 3-position of the phenyl ring and a 2-ethoxy-2-oxoethoxy substituent at the 4-position (Figure 1). The ethoxy-oxoethoxy group introduces both ester and ether functionalities, which may influence solubility, hydrogen bonding, and reactivity . This compound has been cataloged as discontinued by CymitQuimica, but it remains relevant in synthetic chemistry for studying structure-activity relationships in cinnamate derivatives .

Properties

IUPAC Name

(E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO7/c1-2-20-13(17)8-21-11-5-3-9(4-6-12(15)16)7-10(11)14(18)19/h3-7H,2,8H2,1H3,(H,15,16)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXLLSVOHJUCBH-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=C/C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid typically involves multiple steps. One common approach is the esterification of 4-hydroxy-3-nitrobenzoic acid with ethyl oxalyl chloride to form the ethoxy-oxoethoxy derivative. This intermediate is then subjected to a Knoevenagel condensation with malonic acid or its derivatives to yield the final acrylic acid compound. The reaction conditions often include the use of a base such as pyridine or triethylamine and a solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its nitrophenyl group, which can interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the acrylic acid moiety can undergo polymerization or conjugation with other molecules. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid can be elucidated by comparing it to related cinnamic acid derivatives. Key differences in substituent groups, electronic effects, and physicochemical properties are summarized below:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound 893764-59-5 C₁₄H₁₃NO₇ 295.25 4-(ethoxy-oxoethoxy), 3-nitro Ethoxy-oxoethoxy enhances hydrophobicity; nitro group provides strong electron-withdrawing effects .
(2E)-3-[4-(Methoxycarbonyl)-2-nitrophenyl]acrylic acid N/A C₁₁H₉NO₆ 251.19 4-(methoxycarbonyl), 2-nitro Methoxycarbonyl group increases steric hindrance; nitro in 2-position alters electronic distribution .
Ethyl (2E)-3-(4-nitrophenyl)acrylate N/A C₁₁H₁₁NO₄ 221.21 4-nitro, ethyl ester Esterification improves volatility; lacks ether functionality .
(2E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid 338403-65-9 C₁₅H₁₀ClNO₅ 319.70 4-(2-chlorophenoxy), 3-nitro Chlorophenoxy group introduces halogenated hydrophobicity; potential for π-π interactions .
(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid 144878-40-0 C₁₂H₁₄O₄ 222.24 4-ethoxy, 3-methoxy Methoxy and ethoxy groups act as electron donors; absence of nitro reduces acidity .
3-Nitrocinnamic acid N/A C₉H₇NO₄ 193.16 3-nitro Simpler structure; nitro at 3-position enhances acidity compared to para-substituted analogs .

Key Observations

Substituent Effects: The ethoxy-oxoethoxy group in the target compound introduces both ester and ether functionalities, which may enhance lipophilicity (LogP ~3.5 estimated) compared to analogs with methoxy or hydroxyl groups .

Hydrogen Bonding and Solubility :

  • The carboxylic acid group in the target compound enables hydrogen bonding (PSA ~100 Ų), similar to other cinnamic acids . However, the ethoxy-oxoethoxy group may reduce aqueous solubility compared to hydroxylated derivatives like (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid .

Esterified derivatives (e.g., ethyl 4-nitrocinnamate) are more volatile and may serve as intermediates in drug synthesis, whereas the carboxylic acid form is critical for coordination chemistry .

Table 2: Physicochemical Properties

Compound LogP (Calc.) PSA (Ų) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~3.5 ~100 1 (COOH) 7 (Nitro, ether, ester)
3-Nitrocinnamic acid ~1.8 ~85 1 (COOH) 4
Ethyl (2E)-3-(4-nitrophenyl)acrylate ~2.1 ~70 0 4

Research Implications

The structural diversity among cinnamic acid derivatives underscores their versatility in drug design and materials science. The discontinued status of This compound highlights the need for further exploration of its analogs, particularly those with optimized substituents for enhanced bioavailability or catalytic activity .

Biological Activity

(2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid, a compound featuring a nitrophenyl moiety and an ethoxy group, has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structure:

C16H19NO8\text{C}_{16}\text{H}_{19}\text{N}\text{O}_8

Antimicrobial Activity

Research has indicated that derivatives of acrylic acids often exhibit antimicrobial properties. A study demonstrated that compounds similar to this compound showed significant inhibition against various bacterial strains, suggesting potential as an antimicrobial agent .

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds with similar structures. For instance, a derivative was reported to induce apoptosis in cancer cell lines through the activation of caspases and modulation of mitochondrial pathways . The nitrophenyl group is believed to enhance the compound's ability to penetrate cellular membranes, facilitating its action on cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism, thereby disrupting cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways, leading to programmed cell death in malignant cells .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its cytotoxic effects.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, demonstrating significant antimicrobial activity .

Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that treatment with the compound resulted in a 50% reduction in cell viability at concentrations of 10 µM. Mechanistic studies showed that this effect was associated with increased levels of apoptotic markers such as cleaved caspase-3 and PARP .

Data Summary

Biological Activity Observed Effect Concentration Tested
AntimicrobialInhibition of growth in E. coli and S. aureus32 µg/mL
AnticancerReduction in cell viability in breast cancer cells10 µM

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